molecular formula C16H13N3O3S B2429664 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896332-24-4

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2429664
CAS No.: 896332-24-4
M. Wt: 327.36
InChI Key: ABUJJEDVCOOSRK-UHFFFAOYSA-N
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Description

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a high-purity chemical reagent intended for research and development purposes. This complex molecule features a unique hybrid structure combining pyridotriazinone and methoxyphenyl motifs, suggesting potential as a key intermediate or scaffold in medicinal chemistry and drug discovery programs. Its molecular architecture indicates potential for investigation as a core structure in the development of kinase inhibitors or other targeted therapeutic agents, though its specific mechanism of action requires empirical validation by researchers. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on identity, purity, and stability. This description, including the proposed potential applications, is illustrative. The specific research value, main applications, and mechanism of action for this compound must be defined and provided by your scientific team based on actual research data.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-22-12-7-5-11(6-8-12)13(20)10-23-15-17-14-4-2-3-9-19(14)16(21)18-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUJJEDVCOOSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multicomponent reactions. One common method involves the condensation of 4-methoxyphenylglyoxal with a suitable thiol and a pyrido[1,2-a][1,3,5]triazin-4-one precursor under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its specific combination of functional groups and heterocyclic structure

Biological Activity

The compound 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS Number: 896329-93-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H19N5O3SC_{23}H_{19}N_{5}O_{3}S, with a molecular weight of 477.6 g/mol. The structure features a pyrido-triazine core linked to a thioether and an oxoethyl moiety, which may contribute to its biological activities.

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

Research has demonstrated that this compound may possess anti-inflammatory effects. In vitro studies showed that derivatives with similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. For instance, compounds with a similar scaffold have shown IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar triazine derivatives have been evaluated for their antibacterial and antifungal activities. The thioether linkage may enhance the compound's interaction with microbial cell membranes, leading to increased efficacy against various pathogens.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways.
  • Scavenging Free Radicals : Its antioxidant activity could stem from the ability to donate electrons and neutralize free radicals.
  • Modulation of Cellular Signaling : It might influence cellular signaling pathways related to inflammation and oxidative stress.

Study on COX Inhibition

A study investigated the COX inhibitory activity of various triazine derivatives. The lead compound exhibited robust inhibition of COX-II activity in lipopolysaccharide-stimulated human whole blood models, demonstrating its potential as an anti-inflammatory agent .

Antioxidant Evaluation

In another study focusing on antioxidant properties, derivatives structurally related to the target compound were tested using DPPH radical scavenging assays. Results indicated significant scavenging activity comparable to standard antioxidants .

Data Summary Table

Property Value
Molecular FormulaC23H19N5O3SC_{23}H_{19}N_{5}O_{3}S
Molecular Weight477.6 g/mol
CAS Number896329-93-4
Antioxidant ActivitySignificant (DPPH assay)
COX-II Inhibition IC500.52 - 22.25 μM
Potential ApplicationsAnti-inflammatory, Antimicrobial

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions or nucleophilic substitution. For example, 2-aminopyridine derivatives are often reacted with halogenated intermediates (e.g., iodopyridines) under palladium catalysis (e.g., Pd(PPh₃)₄) in refluxing THF or DMF. Yields typically range from 50–70% depending on substituent steric effects and catalyst loading . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting temperature (80–120°C) and solvent polarity.

Q. How is structural characterization performed for this compound, and what spectroscopic data are critical for validation?

  • Methodology :

  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.1–8.7 ppm) and methoxy groups (δ ~3.8 ppm). The pyridotriazinone core shows distinct deshielded signals (e.g., δ 8.7 ppm for H-1) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks with fragmentation patterns confirming the thioether linkage (e.g., loss of 4-methoxyphenylacetone fragments) .
  • X-ray crystallography (if available) confirms planarity of the fused triazinone ring .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15+ minutes .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does the electronic nature of substituents (e.g., 4-methoxyphenyl vs. halogens) affect the compound’s reactivity in cross-coupling reactions?

  • Methodology : Electron-donating groups (e.g., -OCH₃) enhance nucleophilic substitution rates by activating the thioether sulfur. Compare reaction kinetics using UV-Vis spectroscopy or DFT calculations to map charge distribution. Substituent effects on Suzuki coupling efficiency can be quantified via Hammett plots .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor or DNA intercalator?

  • Methodology :

  • Molecular Docking : Screen against kinase domains (e.g., EGFR or CDK2) using AutoDock Vina. The pyridotriazinone scaffold’s rigidity allows π-π stacking with aromatic residues (e.g., Phe82 in EGFR) .
  • Fluorescence Quenching Assays : Measure DNA binding via ethidium bromide displacement, correlating with IC₅₀ values for intercalation .

Q. How can contradictory biological activity data (e.g., cytotoxicity vs. non-toxicity) be resolved across studies?

  • Methodology :

  • Dose-Response Analysis : Perform MTT assays across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled compound purity (HPLC ≥95%).
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidation of the thioether to sulfoxide) that may skew results .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

  • Methodology :

  • Prodrug Design : Introduce phosphate esters at the 4-oxo position.
  • Cocrystallization : Use coformers like cyclodextrins or L-proline to enhance solubility by 10–50x, confirmed via phase solubility diagrams .

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